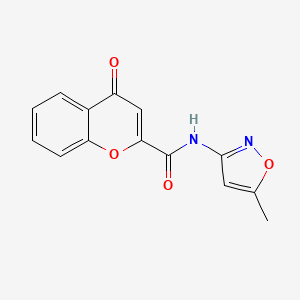

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c1-8-6-13(16-20-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVJVDRWLSJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-5-methylisoxazole with aromatic aldehydes or pyruvic acid derivatives.

Formation of the chromene core: The chromene core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form 4H-chromen-4-one.

Coupling of the isoxazole and chromene moieties: The final step involves coupling the isoxazole and chromene moieties through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The chromene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide, highlighting differences in molecular features, synthesis, and bioactivity:

Key Observations:

Structural Variations and Bioactivity: The target compound’s chromene-carboxamide scaffold is shared with 14n, a potent human butyrylcholinesterase (hBuChE) inhibitor (IC₅₀ = 11.90 nM) . The addition of melatonin and piperidine moieties in 14n enhances its multi-target activity, whereas the target compound’s simpler structure may prioritize selectivity.

Synthetic Methods :

- The target compound’s carboxamide linkage may be synthesized via coupling reagents like EDCI/HOBt, as seen in pyrazole-carboxamide derivatives (e.g., 3a , yield 68%) . In contrast, sulfonamide analogs (e.g., Compound 8 ) employ hydrazine hydrate for cyclization .

Physical Properties: Melting points vary significantly: Pyrazole-carboxamide derivatives (3a) melt at 133–135°C, while xanthenone-isoxazole hybrids (11i) exhibit higher thermal stability (210–211°C) due to rigid fused-ring systems .

Biological Activity

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a chromene backbone substituted with an isoxazole moiety. The synthesis of this compound typically involves the reaction of isoxazole derivatives with chromene carboxylic acids, leading to the formation of amide bonds that enhance its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

-

Mechanism of Action :

- The compound exhibits significant activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). It has been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins and activation of caspases .

- Case Studies :

- In Vivo Studies :

Antimicrobial Activity

- Antibacterial Effects :

- Mechanism :

Comparative Biological Activity Table

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | ~10 μM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 500 μg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 500 μg/mL | Interference with metabolic pathways |

Future Directions in Research

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future research include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.

- Structure-Activity Relationship (SAR) : Elucidating how structural modifications affect biological activity could lead to the development of more potent derivatives.

- Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.